Sulfisozole

概要

説明

Sulfisoxazole is a sulfonamide antibiotic known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative organisms . It is primarily used to treat urinary tract infections, meningococcal meningitis, acute otitis media, trachoma, inclusion conjunctivitis, nocardiosis, chancroid, toxoplasmosis, and malaria . The compound is characterized by its chemical formula C11H13N3O3S and is known for its rapid absorption and excretion .

準備方法

The synthesis of sulfisoxazole involves several key steps:

化学反応の分析

Sulfisoxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.

Reduction: Reduction reactions are not typical for sulfisoxazole due to its stable sulfonamide structure.

Substitution: Sulfisoxazole can undergo substitution reactions, particularly involving its sulfonamide group.

科学的研究の応用

Pharmaceutical Applications

Sulfisozole is primarily used for treating bacterial infections due to its effectiveness against both gram-positive and gram-negative bacteria. Its mechanism involves the inhibition of dihydropteroate synthetase, crucial for bacterial folic acid synthesis. This action prevents bacterial growth and replication.

Clinical Studies

Recent studies have highlighted this compound's potential beyond traditional antibacterial use:

- Cancer Research : this compound has been identified as an inhibitor of small extracellular vesicle (sEV) secretion in breast cancer cells. This inhibition leads to significant anti-tumor and anti-metastatic effects in mouse models, suggesting a novel application in cancer therapy .

- Safety Assessments : Ongoing pharmacovigilance studies assess the safety profile of this compound in clinical settings, particularly regarding its side effects and interactions with other medications .

Environmental Applications

This compound's environmental impact and degradation pathways are significant areas of research:

- Biodegradation Studies : Research has shown that this compound can be biodegraded in activated sludge systems, which is crucial for wastewater treatment processes. The compound was effectively removed over a period of 11-13 days under controlled conditions .

- Water Remediation : Innovative methods involving heterogeneous photo-Fenton systems have demonstrated effective removal of this compound from contaminated water bodies. These systems utilize catalysts to enhance the degradation process .

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry:

- Method Development : It is utilized in developing and validating analytical methods for detecting sulfonamide residues in various matrices, including food and environmental samples .

Data Table: Analytical Methods for this compound Detection

| Method | Detection Limit | Application Area |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | 0.01 mg/L | Environmental monitoring |

| Enzyme-Linked Immunosorbent Assay (ELISA) | 0.05 mg/L | Food safety testing |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.02 mg/L | Clinical sample analysis |

Microbiological Research

This compound is employed in microbiological studies to understand bacterial resistance mechanisms:

- Resistance Mechanisms : Studies have focused on how bacteria develop resistance to sulfonamides, including this compound, providing insights into improving therapeutic strategies .

Industrial Applications

In the pharmaceutical industry, this compound is critical for producing antibacterial drugs:

- Quality Control : It is used as a quality control standard during the manufacturing of sulfonamide antibiotics, ensuring product consistency and efficacy .

作用機序

Sulfisoxazole acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This inhibition prevents the synthesis of dihydrofolic acid by blocking the condensation of pteridine with para-aminobenzoic acid (PABA), a crucial step in bacterial folate synthesis . By disrupting folate synthesis, sulfisoxazole effectively inhibits bacterial growth and proliferation .

類似化合物との比較

Sulfisoxazole is part of the sulfonamide class of antibiotics, which includes compounds like sulfamethoxazole, sulfadiazine, and sulfapyridine . Compared to these, sulfisoxazole is noted for its rapid absorption and excretion, making it particularly effective for treating urinary tract infections . Its high solubility and rapid excretion reduce the risk of crystalluria, a common side effect associated with other sulfonamides .

Similar Compounds

Sulfamethoxazole: Often used in combination with trimethoprim for a broader antibacterial spectrum.

Sulfadiazine: Commonly used in combination with pyrimethamine for the treatment of toxoplasmosis.

Sulfapyridine: Used in the treatment of dermatitis herpetiformis and other skin conditions.

生物活性

Sulfisozole, a sulfonamide antibiotic, has been widely studied for its biological activity, particularly its antimicrobial properties. This article provides a detailed overview of this compound's biological activity, including its mechanism of action, efficacy against various pathogens, and relevant case studies.

This compound is a sulfonamide compound with the chemical formula C₉H₈N₃NaO₃S. It functions primarily by inhibiting bacterial folic acid synthesis, which is crucial for DNA and RNA synthesis in bacteria. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folate synthesis.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness varies depending on the bacterial strain and environmental conditions. Below is a summary of its Minimum Inhibitory Concentration (MIC) values against various pathogens:

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 - 64 | Effective against resistant strains |

| Escherichia coli | 16 - 32 | Variable resistance observed |

| Salmonella typhimurium | 64 - 128 | Moderate susceptibility |

| Streptococcus pneumoniae | 8 - 16 | Highly susceptible |

Case Studies and Research Findings

- Combination Therapy : A study evaluated the efficacy of this compound in combination with trimethoprim against bacterial infections in yellowtail fish. The combination showed superior activity compared to oxytetracycline, indicating potential for enhanced therapeutic strategies in aquaculture .

- In Vitro Studies : Research demonstrated that this compound effectively inhibited the growth of various bacterial strains in vitro, with significant bactericidal activity observed at concentrations as low as 16 µg/mL for certain pathogens .

- Clinical Applications : Clinical studies have reported successful outcomes in treating urinary tract infections (UTIs) with this compound, particularly in cases resistant to other antibiotics. The drug's pharmacokinetics allow for effective tissue penetration, making it a viable option for systemic infections .

Toxicity and Side Effects

While this compound is generally well-tolerated, it can cause adverse effects such as hypersensitivity reactions, gastrointestinal disturbances, and hematological abnormalities. Monitoring is essential in patients with underlying conditions or those receiving long-term therapy.

特性

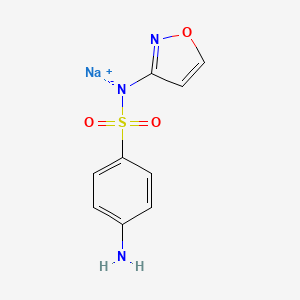

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(1,2-oxazol-3-yl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJOTUZCTLKWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。